molecular formula C10H13N5O2S B4655919 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B4655919
M. Wt: 267.31 g/mol
InChI Key: YHDZVYYPARUXOF-UHFFFAOYSA-N
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Description

4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, the antimicrobial activity of this compound is thought to be mediated by its ability to disrupt the bacterial cell membrane, while its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide vary depending on the specific pharmacological activity studied. For instance, the compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been reported to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments is its broad range of pharmacological activities, which makes it suitable for studying different disease processes. Moreover, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to interpret the results of some experiments.

Future Directions

There are several future directions for research on 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of more potent and selective derivatives of this compound for specific pharmacological applications. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and efficacy.

Scientific Research Applications

4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential applications in the field of drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Moreover, this compound has been shown to inhibit the activity of various enzymes, such as carbonic anhydrase, acetylcholinesterase, and tyrosinase, which are involved in several disease processes.

properties

IUPAC Name

4-amino-N-[2-(thiophen-2-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c11-9-8(14-17-15-9)10(16)13-4-3-12-6-7-2-1-5-18-7/h1-2,5,12H,3-4,6H2,(H2,11,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZVYYPARUXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCNC(=O)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazan-3-carboxylic acid, 4-amino-, [2-[(thiophen-2-ylmethyl)amino]ethyl]amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

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